molecular formula C16H17ClN2O2 B10887635 4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide

Cat. No.: B10887635
M. Wt: 304.77 g/mol
InChI Key: HMYKFGJMSKTNJC-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a pyridin-2-yl group and a 4-chloro-2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide typically involves the reaction of 4-chloro-2-methylphenol with 2-bromopyridine to form an intermediate compound. This intermediate is then reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenoxy)-N-(pyridin-2-yl)butanamide
  • 4-(2-methylphenoxy)-N-(pyridin-2-yl)butanamide
  • 4-(4-chloro-2-methylphenoxy)-N-(pyridin-3-yl)butanamide

Uniqueness

4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-yl)butanamide is unique due to the specific combination of functional groups it possesses. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The presence of the 4-chloro-2-methylphenoxy group, in particular, can influence the compound’s reactivity and interaction with molecular targets.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C16H17ClN2O2/c1-12-11-13(17)7-8-14(12)21-10-4-6-16(20)19-15-5-2-3-9-18-15/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,18,19,20)

InChI Key

HMYKFGJMSKTNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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